Cas no 3911-38-4 (N-(2-bromophenyl)methylguanidine)

N-(2-bromophenyl)methylguanidine 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromobenzyl)guanidine
- 1-(2-Bromobenzyl)guanidine
- Guanidine, N-[(2-bromophenyl)methyl]-
- (2-Bromobenzyl)guanidine
- 2-[(2-bromophenyl)methyl]guanidine
- N-(2-bromophenyl)methylguanidine
- N-[(2-BROMOPHENYL)METHYL]GUANIDINE
- CHEMBL451945
- (o-Bromobenzyl)guanidine
- EN300-1692584
- 3911-38-4
- SCHEMBL4018473
- MFCD00460581
- STL299686
- AKOS011645352
- DTXSID40192357
- BRN 2937232
- SY340562
- GUANIDINE, (o-BROMOBENZYL)-
- Guanidine, ((2-bromophenyl)methyl)-
-
- MDL: MFCD00460581
- インチ: InChI=1S/C8H10BrN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
- InChIKey: VEWFHMVVHGDNPE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)CNC(=N)N)Br
計算された属性
- せいみつぶんしりょう: 227.0059
- どういたいしつりょう: 227.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 64.4Ų
じっけんとくせい
- PSA: 61.9
N-(2-bromophenyl)methylguanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1692584-0.05g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 0.05g |
$348.0 | 2023-09-20 | ||
Enamine | EN300-1692584-0.1g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-1692584-1.0g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 1g |
$414.0 | 2023-06-04 | ||
Enamine | EN300-1692584-0.25g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 0.25g |
$381.0 | 2023-09-20 | ||
Enamine | EN300-1692584-0.5g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 0.5g |
$397.0 | 2023-09-20 | ||
Enamine | EN300-1692584-10.0g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 10g |
$1778.0 | 2023-06-04 | ||
Enamine | EN300-1692584-1g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 1g |
$414.0 | 2023-09-20 | ||
Enamine | EN300-1692584-5.0g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 5g |
$1199.0 | 2023-06-04 | ||
Enamine | EN300-1692584-5g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 5g |
$1199.0 | 2023-09-20 | ||
Enamine | EN300-1692584-2.5g |
N-[(2-bromophenyl)methyl]guanidine |
3911-38-4 | 2.5g |
$810.0 | 2023-09-20 |
N-(2-bromophenyl)methylguanidine 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
N-(2-bromophenyl)methylguanidineに関する追加情報
Introduction to N-(2-bromophenyl)methylguanidine (CAS No. 3911-38-4)
N-(2-bromophenyl)methylguanidine, with the chemical formula C9H10N3Br, is a significant compound in the field of pharmaceutical and biochemical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of a bromine substituent on the phenyl ring enhances its reactivity, making it particularly useful in cross-coupling reactions and other synthetic transformations.
The CAS number 3911-38-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and databases. This numbering system is crucial for researchers to locate and reference specific chemical entities efficiently. The compound's molecular structure, featuring a guanidine moiety attached to a brominated benzyl group, contributes to its versatility in medicinal chemistry applications.
In recent years, N-(2-bromophenyl)methylguanidine has garnered attention due to its potential applications in the development of novel therapeutic agents. Its structural features suggest possible interactions with biological targets, making it a promising candidate for drug discovery programs. Researchers have explored its utility in synthesizing small-molecule inhibitors targeting various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of N-(2-bromophenyl)methylguanidine is its role in pharmaceutical synthesis. The bromine atom on the phenyl ring facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex organic molecules, including drug candidates with improved pharmacological properties. The compound's ability to serve as a building block for more intricate structures underscores its importance in modern synthetic chemistry.
Recent studies have highlighted the compound's potential in biochemical research. Researchers have utilized N-(2-bromophenyl)methylguanidine to develop novel ligands for enzyme inhibition studies. The guanidine group, known for its ability to form hydrogen bonds and coordinate with metal ions, offers unique interactions with biological targets. This has led to the discovery of new compounds with therapeutic potential, particularly in the treatment of neurological disorders and metabolic diseases.
The synthetic pathways involving N-(2-bromophenyl)methylguanidine have been optimized to enhance yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound efficiently on both laboratory and industrial scales. These improvements are critical for ensuring the availability of high-quality starting materials for subsequent drug development processes.
In addition to its pharmaceutical applications, N-(2-bromophenyl)methylguanidine has shown promise in material science. Its unique electronic properties make it suitable for use in organic electronics and catalytic systems. Researchers are exploring its potential as a component in conductive polymers and as a ligand for transition metal catalysts, which could revolutionize various industrial processes.
The compound's stability under different conditions has been thoroughly investigated, ensuring its reliability in various applications. Studies have demonstrated that N-(2-bromophenyl)methylguanidine maintains its structural integrity under controlled storage conditions, making it a dependable reagent for long-term projects. This stability is essential for maintaining consistency in research outcomes and industrial manufacturing processes.
The future prospects of N-(2-bromophenyl)methylguanidine are promising, with ongoing research aimed at uncovering new applications and improving existing synthetic methods. Collaborative efforts between academia and industry are likely to drive further innovation in this field. As our understanding of chemical interactions deepens, the potential uses for this compound will continue to expand.
In conclusion, N-(2-bromophenyl)methylguanidine (CAS No. 3911-38-4) is a versatile and valuable compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in pharmaceutical synthesis, biochemical research, and material science. As research progresses, we can expect to see even more innovative applications emerge from this remarkable chemical entity.
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